Hentriaconta-6,9-diene
Description
Hentriaconta-6,9-diene (CAS: 90267-79-1) is a long-chain unsaturated hydrocarbon with a molecular formula of C₃₁H₆₀, characterized by two double bonds at positions 6 and 7. Its systematic IUPAC name is (6Z,9Z)-hentriaconta-6,9-diene, indicating the cis (Z) configuration of both double bonds. This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds.
Properties
CAS No. |
90267-79-1 |
|---|---|
Molecular Formula |
C31H60 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
hentriaconta-6,9-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-31H2,1-2H3 |
InChI Key |
RNAQFDIFLHTKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hentriaconta-6,9-diene typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. For this compound, the starting materials are often long-chain aldehydes and phosphonium ylides, and the reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through distillation and chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hentriaconta-6,9-diene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form hentriacontane, a saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and radical initiators (e.g., AIBN) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hentriacontane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Hentriaconta-6,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of long-chain dienes and their derivatives.
Biology: It is investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of hentriaconta-6,9-diene in biological systems involves its interaction with lipid membranes. The double bonds in the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize hentriaconta-6,9-diene, we compare its structural, functional, and application-based properties with analogous dienes and sesquiterpenes.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Chain Length and Functional Roles :
- This compound’s extended 31-carbon chain distinguishes it from shorter dienes like heneicosa-6,9-diene (21C) and guaia-6,9-diene (15C). Longer chains may influence physical properties such as melting point and solubility but are less common in bioactive roles.
- Shorter dienes (e.g., heneicosa-6,9-diene) are evolutionarily optimized for volatility, critical in pheromone signaling .
Biological Activity: Heneicosa-6,9-diene exhibits pheromonal activity, enhancing moth trap efficacy when combined with ketones . Guaia-6,9-diene, a sesquiterpene, is non-toxic (IC₅₀ > 10 μg/mL in cytotoxicity assays) but serves as a chemotaxonomic marker in geranium oils . No bioactivity data are available for this compound, suggesting it may serve structural or niche synthetic roles.
Industrial and Analytical Applications :
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